molecular formula C2H7NO3S B15274424 Methoxymethanesulfonamide

Methoxymethanesulfonamide

Cat. No.: B15274424
M. Wt: 125.15 g/mol
InChI Key: ADOBRTNEJWBESR-UHFFFAOYSA-N
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Description

Methoxymethanesulfonamide is an organosulfur compound with the molecular formula C₂H₇NO₃S. It is a derivative of methanesulfonamide, where a methoxy group is attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methoxymethanesulfonamide can be synthesized through the reaction of methanesulfonamide with methanol in the presence of a suitable catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product. The general reaction can be represented as follows:

CH3SO2NH2+CH3OHCH3SO2NHCH3O\text{CH}_3\text{SO}_2\text{NH}_2 + \text{CH}_3\text{OH} \rightarrow \text{CH}_3\text{SO}_2\text{NHCH}_3\text{O} CH3​SO2​NH2​+CH3​OH→CH3​SO2​NHCH3​O

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or crystallization are employed to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Methoxymethanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert it back to methanesulfonamide.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.

Major Products Formed

Scientific Research Applications

Methoxymethanesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of methoxymethanesulfonamide involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonamide: The parent compound, lacking the methoxy group.

    Methanesulfonic acid: A related compound with a sulfonic acid functional group.

    Sulfonamides: A broader class of compounds with similar structural features.

Uniqueness

Methoxymethanesulfonamide is unique due to the presence of the methoxy group, which imparts distinct chemical properties and reactivity compared to its parent compound, methanesulfonamide. This modification can enhance its solubility, stability, and potential biological activity .

Biological Activity

Methoxymethanesulfonamide (MMS) is a sulfonamide compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article delves into the biological activity of MMS, highlighting its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its sulfonamide functional group, which is known for its diverse biological activities. The chemical structure can be represented as follows:

C3H9NO2S\text{C}_3\text{H}_9\text{N}\text{O}_2\text{S}

This compound exhibits properties that are conducive to interactions with biological systems, particularly in the context of enzyme inhibition and modulation of signaling pathways.

  • Inhibition of Enzymatic Activity :
    • MMS has been shown to inhibit various enzymes, including carbonic anhydrase and certain proteases. The inhibition mechanism typically involves the formation of a stable complex between the sulfonamide group and the active site of the enzyme, thereby preventing substrate binding.
  • Nitroxyl (HNO) Release :
    • Recent studies indicate that MMS can act as a precursor for nitroxyl (HNO) release. HNO is recognized for its vasodilatory effects and potential cardioprotective properties. The ability of MMS to release HNO may contribute to its therapeutic efficacy in cardiovascular conditions .
  • Anti-inflammatory Effects :
    • Sulfonamides, including MMS, have been implicated in anti-inflammatory pathways. They may modulate the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators .

Cardiovascular Health

MMS has shown promise in enhancing cardiovascular performance, particularly in models of heart failure. The release of HNO from MMS contributes to improved myocardial contractility and vasodilation, making it a candidate for treating acute congestive heart failure .

Cancer Research

In cancer studies, derivatives of this compound have been evaluated for their antitumor properties. For instance, certain analogs have demonstrated cytotoxic effects against leukemia cells by inhibiting topoisomerase II activity, which is crucial for DNA replication and repair .

Case Studies

  • Study on Cardiovascular Effects :
    • A study investigated the effects of HNO-generating compounds derived from MMS on failing hearts. Results indicated significant improvements in cardiac function and reduced mortality rates in animal models .
  • Antitumor Activity :
    • In vitro assays revealed that specific this compound derivatives exhibited potent cytotoxicity against various cancer cell lines. These compounds were found to induce apoptosis through the activation of caspase pathways .

Data Tables

Biological Activity Mechanism Reference
Enzyme InhibitionCompetitive inhibition
HNO ReleaseVasodilation
Antitumor ActivityTopoisomerase II inhibition

Properties

Molecular Formula

C2H7NO3S

Molecular Weight

125.15 g/mol

IUPAC Name

methoxymethanesulfonamide

InChI

InChI=1S/C2H7NO3S/c1-6-2-7(3,4)5/h2H2,1H3,(H2,3,4,5)

InChI Key

ADOBRTNEJWBESR-UHFFFAOYSA-N

Canonical SMILES

COCS(=O)(=O)N

Origin of Product

United States

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